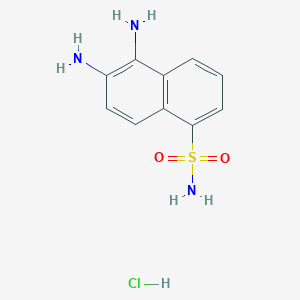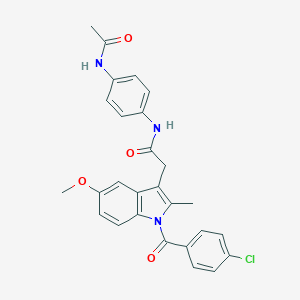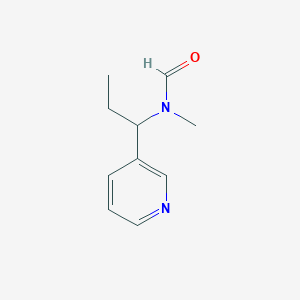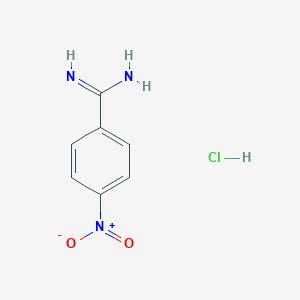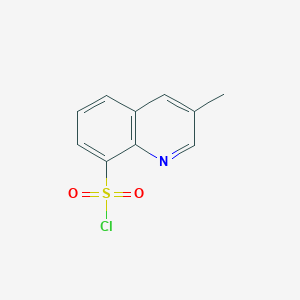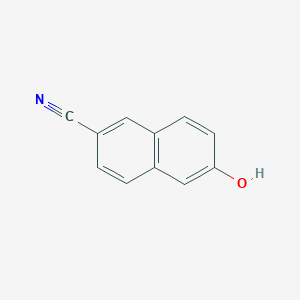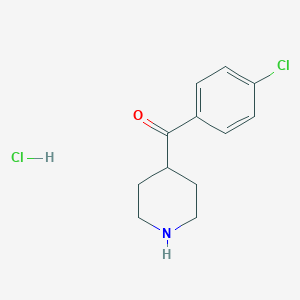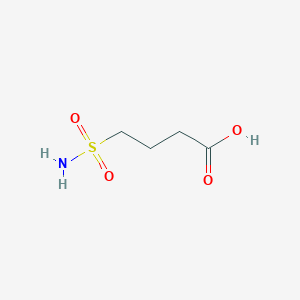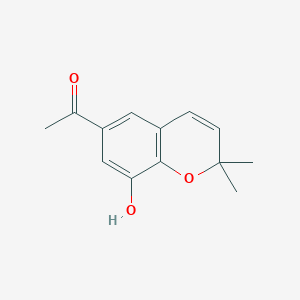
De-O-methylacetovanillochromene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to De-O-methylacetovanillochromene, such as chromenes and chromanes, often involves cycloaddition approaches. A notable method includes the formal oxa-[3 + 3] cycloaddition methodology, which has been applied to synthesize rhododaurichromanic acids and methyl daurichromenic ester, showcasing the versatility and efficiency of this approach in constructing complex chromene structures in a concise manner (Kurdyumov et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of chromenes and chromanes reveals a core structure characterized by a fused ring system, which is crucial for their chemical behavior and reactivity. The detailed molecular architecture of these compounds plays a significant role in their physical and chemical properties, influencing their applications in various fields.
Chemical Reactions and Properties
Chromenes and chromanes undergo a variety of chemical reactions, including cycloadditions, which are central to their synthesis. Their chemical properties are influenced by the specific substituents and the configuration of the fused ring system. For example, the reactivity of acetovanillone, a related compound, with S-adenosylmethionine to produce O-methylated products demonstrates the potential for functionalization and modification of these molecules (Coulter et al., 1993).
Applications De Recherche Scientifique
Epigenetic Mechanisms and DNA Methylation
- De-O-methylacetovanillochromene may play a role in epigenetic mechanisms, particularly DNA methylation. DNA methylation is a critical process in gene expression regulation and developmental changes. It involves the addition of a methyl group to DNA, affecting how genes are turned on or off without changing the DNA sequence (Moore, Le, & Fan, 2013).
Cancer Research and Gene Expression
- Research into DNA methylation has significant implications for cancer studies. Abnormal DNA methylation patterns are often observed in cancer cells, affecting gene expression and potentially contributing to tumor growth and progression. The role of compounds like De-O-methylacetovanillochromene in modulating DNA methylation could be crucial in understanding and treating various cancers (Rodríguez-Paredes & Esteller, 2011).
Neurological Function and Memory Formation
- DNA methylation, potentially influenced by De-O-methylacetovanillochromene, is also important in the nervous system. Changes in DNA methylation patterns in the brain are associated with cognitive functions and memory formation. This suggests a possible role for De-O-methylacetovanillochromene in neurological research and understanding memory-related disorders (Miller & Sweatt, 2007).
Pharmacological Research and Drug Development
- In pharmacological research, understanding how De-O-methylacetovanillochromene interacts with DNA methylation processes can provide insights into new drug development strategies. Such compounds could potentially be used to modulate gene expression in various diseases, including genetic disorders and cancers (Drews, 2000).
Fertility and Reproductive Health
- The impact of De-O-methylacetovanillochromene on DNA methylation is also relevant in the context of reproductive health. DNA methylation plays a vital role in oogenesis and early embryo development. Understanding its modulation by compounds like De-O-methylacetovanillochromene could lead to advances in fertility treatments and reproductive medicine (Uysal, Akkoyunlu, & Ozturk, 2015).
Safety And Hazards
The safety data sheet for De-O-methylacetovanillochromene suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately . Always seek medical advice if you feel unwell .
Propriétés
IUPAC Name |
1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPPXFOPXPHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
De-O-methylacetovanillochromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



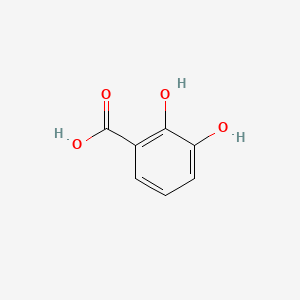
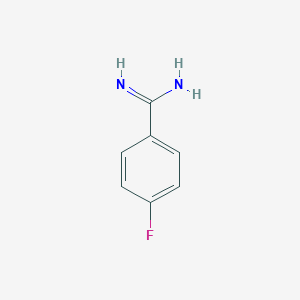
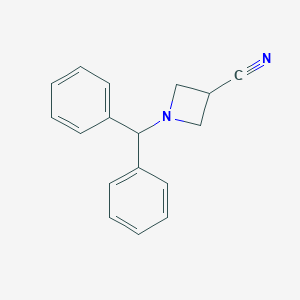
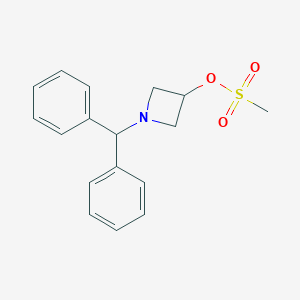
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
